3-(4-bromo-1-isopropil-5-metil-1H-pirazol-3-il)piridina

Descripción general

Descripción

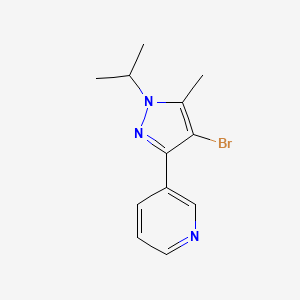

“3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a bromo, isopropyl, and methyl substituents attached to the pyrazole ring .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine”, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4′-bipyrazoles .Molecular Structure Analysis

The molecular structure of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be analyzed based on its formula: C3H3BrN2. It has a molecular weight of 146.973 .Chemical Reactions Analysis

The chemical reactions involving “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be diverse. For instance, 4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” can be inferred from related compounds. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Síntesis de Bipirazoles

3-(4-Bromo-1-isopropil-5-metil-1H-pirazol-3-il)piridina: puede servir como precursor en la síntesis de 1,4'-bipirazoles . Los bipirazoles son notables por su diversa gama de actividades biológicas, incluido su uso en productos farmacéuticos y como ligandos en la química de coordinación.

Desarrollo de Compuestos Farmacéuticos

Este compuesto se utiliza en el desarrollo de diversos compuestos farmacéuticos y biológicamente activos. Estos incluyen inhibidores que son cruciales en el tratamiento de enfermedades al bloquear ciertas enzimas o sitios receptores .

Agentes Antivirales

La parte pirazol es significativa en la síntesis de compuestos con propiedades antivirales. Se ha demostrado que los derivados del pirazol inhiben la replicación de varios virus, lo que es un paso clave para combatir las infecciones virales .

Aplicaciones Antiinflamatorias

Los derivados del pirazol son conocidos por exhibir actividades antiinflamatorias. Se pueden sintetizar para crear medicamentos que reducen la inflamación y se utilizan en el tratamiento de enfermedades crónicas como la artritis .

Investigación Anticancerígena

Los compuestos que contienen el anillo de pirazol se están investigando por sus propiedades anticancerígenas. Tienen el potencial de inhibir el crecimiento de células cancerosas y podrían utilizarse en el desarrollo de nuevas terapias contra el cáncer .

Síntesis de Complejos Hexacoordinados

This compound: puede utilizarse en la preparación de complejos hexacoordinados sólidos. Estos complejos tienen aplicaciones en ciencia de materiales y catálisis .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as 4-substituted pyrazoles, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase . This suggests that 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, potentially leading to changes in the metabolic processes involving alcohol dehydrogenase.

Biochemical Pathways

Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could affect pathways involving this enzyme. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohols and aldehydes, and its inhibition could lead to downstream effects on these metabolic pathways.

Result of Action

Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could have similar effects. This could potentially lead to changes in the metabolism of alcohols and aldehydes at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme crucial for the metabolism of alcohols . The interaction between 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to altered cellular metabolism and changes in cell viability.

Molecular Mechanism

At the molecular level, 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with liver alcohol dehydrogenase, for instance, involves the inhibition of the enzyme’s activity by occupying its active site . Additionally, 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can induce changes in gene expression, particularly those genes associated with stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been found to degrade under certain conditions, which can influence its efficacy and potency . Long-term exposure to 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of the compound can affect its efficacy and toxicity, making it an important factor in drug development .

Subcellular Localization

The subcellular localization of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function within the cell . For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

3-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPMMKFHSRPZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

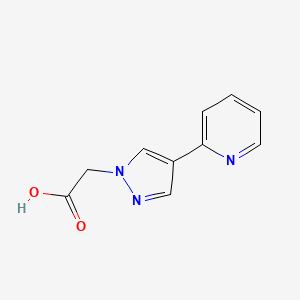

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

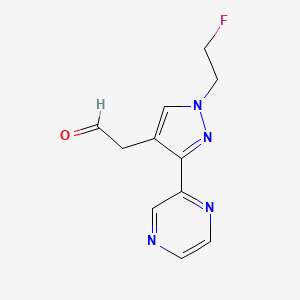

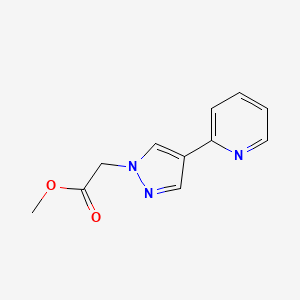

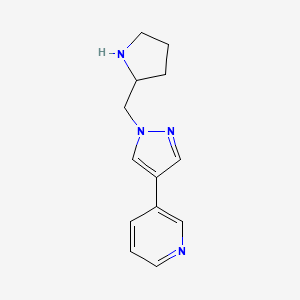

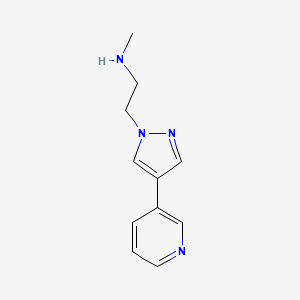

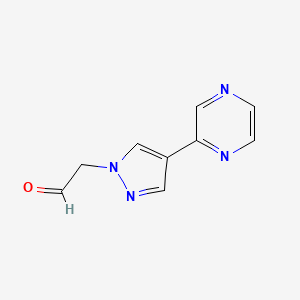

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.